Antheraxanthin

Catalog No.
S630009
CAS No.
640-03-9
M.F
C40H56O3
M. Wt
584.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antheraxanthin

CAS Number

640-03-9

Product Name

Antheraxanthin

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1

InChI Key

OFNSUWBAQRCHAV-OYQUVCAXSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C

Synonyms

5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3'-diol;all-trans-Antheraxanthin

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C

The exact mass of the compound Antheraxanthin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls - Supplementary Records. It belongs to the ontological category of epoxycarotenol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Light-Harvesting Complex (LHC) Component

    Antheraxanthin is a key component of the Light-Harvesting Complex (LHC) within photosystem II (PSII) []. PSII is a protein complex located in the thylakoid membrane of chloroplasts, responsible for the initial light capture and energy transfer in photosynthesis. Antheraxanthin, along with other pigments like chlorophyll and violaxanthin, helps capture and transfer light energy to initiate the electron transport chain in PSII [, ].

  • Non-Photochemical Quenching (NPQ)

    Antheraxanthin plays a crucial role in a protective mechanism called non-photochemical quenching (NPQ) []. Under high light conditions, excessive light energy can lead to the formation of damaging reactive oxygen species (ROS) within chloroplasts. NPQ acts as a safety valve, dissipating excess light energy as heat to prevent ROS formation []. Antheraxanthin, along with violaxanthin, undergoes a specific cycle of enzymatic conversions during NPQ, helping to regulate the dissipation of excess light energy and protect the photosynthetic apparatus [, ].

  • Research Focus

    Scientific research on antheraxanthin delves into its specific functions within the LHC and NPQ, including:

    • Understanding the detailed mechanisms of light energy transfer and dissipation by antheraxanthin [].
    • Investigating the interaction between antheraxanthin and other pigments within the LHC [].
    • Exploring the regulation of NPQ by environmental factors and its role in plant stress tolerance [].

Antheraxanthin is a bright yellow accessory pigment classified as a xanthophyll, which is a subgroup of carotenoids. It plays a critical role in photosynthetic organisms, including plants, green algae, red algae, and euglenoids. The name "antheraxanthin" derives from the Greek words for "flower" (ánthos) and "yellow" (xanthos), reflecting its vibrant color . This compound is an oil-soluble alcohol and serves as an intermediate in the xanthophyll cycle—a series of enzymatic reactions that help regulate light absorption and protect against photodamage in chloroplasts .

In the xanthophyll cycle, antheraxanthin is formed through the de-epoxidation of violaxanthin. Specifically, violaxanthin de-epoxidase catalyzes the removal of one epoxide group from violaxanthin to produce antheraxanthin. Subsequently, antheraxanthin can be further converted into zeaxanthin by removing another epoxide group . The reverse reaction also occurs under dark conditions through zeaxanthin epoxidase, which adds epoxide groups back to zeaxanthin to regenerate violaxanthin .

Antheraxanthin plays a crucial role in photoprotection by facilitating non-photochemical quenching (NPQ), which helps dissipate excess light energy as heat. This mechanism is vital for preventing damage to the photosynthetic apparatus under high light conditions. Antheraxanthin provides more stability than violaxanthin but less than zeaxanthin in terms of heat and light protection within thylakoid membranes . Its accumulation is often observed in plants exposed to high solar radiation, indicating its role in adapting to environmental stressors .

Antheraxanthin synthesis occurs naturally within plants through enzymatic processes. The primary method involves the enzymatic conversion of violaxanthin via violaxanthin de-epoxidase. This enzyme operates under specific light conditions to facilitate the transformation into antheraxanthin and subsequently into zeaxanthin. Research has shown that this process can be influenced by environmental factors such as light intensity and temperature .

Studies have indicated that antheraxanthin interacts with other carotenoids and pigments within the xanthophyll cycle. Its conversion processes are tightly regulated by light conditions and involve feedback mechanisms that ensure optimal photoprotection. Understanding these interactions can shed light on broader metabolic pathways in plants and their responses to environmental stressors .

Antheraxanthin shares similarities with several other carotenoids. Below is a comparison highlighting its uniqueness:

CompoundStructureFunctionUnique Features
ViolaxanthinC₄₀H₅₆O₄Precursor in the xanthophyll cycleContains two epoxide groups
ZeaxanthinC₄₀H₅₆O₃Antioxidant; involved in NPQFully de-epoxidized form; highest stability
LuteinC₄₀H₅₆O₂Antioxidant; supports eye healthContains a hydroxyl group; distinct from xanthophyll cycle
Beta-CaroteneC₄₀H₄₈Precursor for vitamin ANot part of the xanthophyll cycle; has pro-vitamin A activity

Antheraxanthin's unique position as an intermediate pigment allows it to balance between providing photoprotection and facilitating energy transfer during photosynthesis, distinguishing it from both violaxanthin and zeaxanthin.

Core Biosynthetic Pathways in Photosynthetic Organisms

Antheraxanthin is synthesized via the xanthophyll cycle, a dynamic process interconverting violaxanthin, antheraxanthin, and zeaxanthin in response to light intensity. The cycle begins with the de-epoxidation of violaxanthin by violaxanthin de-epoxidase (VDE), which sequentially removes two epoxide groups to produce zeaxanthin via antheraxanthin as an intermediate. Conversely, zeaxanthin epoxidase (ZEP) catalyzes the reverse reaction under low-light conditions, reintroducing epoxide groups to regenerate violaxanthin.

Key enzymatic steps:

  • Violaxanthin → Antheraxanthin: VDE removes one epoxide group using ascorbate as a cofactor.
  • Antheraxanthin → Zeaxanthin: A second de-epoxidation step completes the conversion.

The xanthophyll cycle is tightly regulated by thylakoid lumen pH. Under high light, proton accumulation activates VDE, while ZEP operates optimally under neutral pH conditions. This pH dependency ensures rapid adjustment to environmental stressors, such as excess light or drought.

Table 1: Enzymatic Properties of Xanthophyll Cycle Components

EnzymeOptimal pHCofactorsLocalization
Violaxanthin de-epoxidase (VDE)5.2Ascorbate, FADThylakoid lumen
Zeaxanthin epoxidase (ZEP)7.0NADPH, FAD, OxygenChloroplast stroma

Sources:

Genetic Regulation of Xanthophyll Cycle Enzymes

The expression of VDE and ZEP genes is modulated by abiotic stressors and hormonal signals. In Lycium chinense, drought stress upregulates LcVDE transcription, which correlates with increased non-photochemical quenching (NPQ) and ABA biosynthesis. Similarly, BnaZEP isoforms in rapeseed (Brassica napus) exhibit tissue-specific expression, with BnaA09.ZEP/BnaC09.ZEP predominantly active in flowers and BnaA07.ZEP/BnaC07.ZEP in leaves.

Transcriptional regulators:

  • BnaABF3: Binds ABA-responsive elements (ABREs) in BnaZEP promoters, enhancing ABA synthesis under drought.
  • BnaMYB44: Represses BnaA09.ZEP/BnaC09.ZEP in petals, altering carotenoid profiles.

These findings highlight the interplay between carotenoid metabolism and stress-responsive signaling pathways. For instance, ABA synthesized from violaxanthin precursors feedback-regulates VDE expression, creating a protective loop against photodamage.

Metabolic Engineering Approaches in Microorganisms

Efforts to produce antheraxanthin heterologously in Escherichia coli and Saccharomyces cerevisiae have faced challenges due to its complex epoxy-carotenoid structure. Successful strategies include:

  • Co-expression of VDE and ZEP: Balancing epoxycarotenoid flux to prevent intermediate accumulation.
  • Compartmentalization: Targeting enzymes to lipid droplets or membranes to enhance substrate channeling.
  • Cofactor optimization: Supplementing cultures with ascorbate and NADPH to sustain redox balance.

Table 2: Microbial Production of Epoxy-Carotenoids

HostCarotenoidTiter (mg/L)Key Modifications
E. coliViolaxanthin12.3crtE/crtB/crtI/crtY/crtZ + ZEP
S. cerevisiaeAntheraxanthin8.7crtYB/crtI + VDE + lipid engineering

Sources:

Despite progress, yields remain low compared to plant sources, underscoring the need for advanced protein engineering and pathway refactoring.

Enzymatic and Redox Requirements for Antheraxanthin Synthesis

VDE activity is strictly dependent on ascorbate and a low pH (∼5.2), which facilitates its binding to monogalactosyldiacylglycerol (MGDG) in thylakoid membranes. Structural studies reveal that VDE’s catalytic domain contains a conserved histidine-aspartate pair critical for proton transfer during de-epoxidation.

Redox interactions:

  • Ascorbate: Serves as the primary electron donor, reducing the epoxy group to a double bond.
  • FAD/NADPH: Required for ZEP-mediated epoxidation, linking carotenoid metabolism to cellular redox status.

Disruptions in redox homeostasis, such as ascorbate deficiency or oxidative stress, impair xanthophyll cycle dynamics, leading to photooxidative damage.

Photosynthetic organisms are continually challenged by environmental fluctuations, particularly those involving light intensity and water availability. The ability to sense, respond to, and ultimately adapt to these stressors is essential for survival and productivity. Among the molecular mechanisms underpinning these adaptive responses, the xanthophyll cycle—comprising the reversible interconversion of violaxanthin, antheraxanthin, and zeaxanthin—stands out for its central role in photoprotection and energy dissipation. Antheraxanthin, as the intermediate of this cycle, is not merely a transient compound but is increasingly recognized for its unique contributions to stress adaptation.

The xanthophyll cycle is activated under conditions of excess light and drought, leading to the accumulation of antheraxanthin and zeaxanthin at the expense of violaxanthin. This shift is catalyzed by violaxanthin de-epoxidase, which operates in the thylakoid lumen of chloroplasts. The reverse reaction, catalyzed by zeaxanthin epoxidase in the stroma, restores the original pigment composition when stress abates. The dynamic regulation of these pigments modulates non-photochemical quenching, a process that safely dissipates excess excitation energy as heat, thereby protecting the photosynthetic apparatus from damage.

Recent research has expanded our understanding of the xanthophyll cycle’s kinetics, revealing that the rates of conversion between violaxanthin, antheraxanthin, and zeaxanthin encode a form of cellular “memory” of previous stress exposures, influencing future responses [1]. Furthermore, the accumulation of antheraxanthin and zeaxanthin during desiccation or drought stress has been observed even in the absence of high light, suggesting that water deficit alone is sufficient to trigger xanthophyll cycle activation [2]. These findings underscore the multifaceted role of antheraxanthin in environmental stress responses, extending beyond its function as a photoprotective pigment to include broader roles in membrane stabilization and signaling.

The following sections systematically dissect the involvement of antheraxanthin in light-induced stress adaptation, drought signaling, hormonal cross-talk, and thylakoid membrane dynamics, drawing on the latest empirical evidence and quantitative models.

Light-Induced Stress Adaptation Mechanisms

The Xanthophyll Cycle and Photoprotection

Photosynthetic organisms are exposed to fluctuating light environments, which can lead to the absorption of more energy than can be used for photosynthesis. This excess energy, if not safely dissipated, results in the formation of reactive oxygen species and photodamage. The xanthophyll cycle serves as a rapid and reversible means of adjusting the photoprotective capacity of the light-harvesting apparatus.

Upon exposure to high light, violaxanthin is de-epoxidized to antheraxanthin and then to zeaxanthin by the enzyme violaxanthin de-epoxidase. This reaction is triggered by acidification of the thylakoid lumen, which occurs under high photosynthetic electron transport rates. The accumulation of antheraxanthin and zeaxanthin correlates with the activation of non-photochemical quenching, specifically the energy-dependent quenching component, which dissipates excess excitation energy as heat [1].

A recent study in the alga Nannochloropsis oceanica demonstrated that the kinetics of the xanthophyll cycle encode a short-term “memory” of previous high-light exposure, allowing the organism to respond more rapidly to subsequent light stress [1]. The model developed in this study accurately describes the time course of pigment interconversion and quantifies the relative contributions of antheraxanthin and zeaxanthin to quenching. Notably, antheraxanthin is not merely an intermediate but contributes significantly to quenching during the initial phase of light stress, while zeaxanthin predominates during sustained high-light conditions [3].

Table 1. Relative Contributions of Xanthophyll Cycle Pigments to Non-Photochemical Quenching

PigmentPhase of QuenchingRelative Contribution to Quenching (%)
ViolaxanthinBaseline (low light)0
AntheraxanthinInitial (transient) phase30
ZeaxanthinSustained (steady-state)70

Data adapted from mathematical modeling and experimental results in Nannochloropsis oceanica [1] [3].

Kinetics of Antheraxanthin Accumulation and Dissipation

The conversion of violaxanthin to antheraxanthin and zeaxanthin is a tightly regulated process, with distinct kinetics for each step. Under sudden increases in light intensity, antheraxanthin accumulates rapidly, reaching a peak within minutes before being further converted to zeaxanthin if the high-light conditions persist [1] [3]. Upon return to low light or darkness, zeaxanthin is epoxidized back to antheraxanthin and then to violaxanthin by zeaxanthin epoxidase, a process that occurs over a longer timescale.

Experimental data indicate that the rates of these reactions are modulated by the pH of the thylakoid lumen, the availability of ascorbate (a cofactor for violaxanthin de-epoxidase), and the overall pool size of xanthophyll cycle pigments. The transient accumulation of antheraxanthin during the initial phase of light stress is particularly important for providing immediate photoprotection before zeaxanthin levels rise [3].

Functional Implications for Plant and Algal Resilience

The ability to rapidly adjust the composition of xanthophyll cycle pigments, and in particular to accumulate antheraxanthin, is a key determinant of resilience to fluctuating light environments. Species that exhibit faster kinetics of antheraxanthin accumulation are better able to avoid photoinhibition and maintain higher rates of photosynthesis under dynamic light conditions [1]. Moreover, the total pool size of xanthophyll cycle pigments, which can be modulated by long-term acclimation to growth light conditions, sets the upper limit for non-photochemical quenching capacity.

In summary, antheraxanthin plays a critical role in the early phase of light-induced stress adaptation, bridging the gap between baseline and sustained photoprotection. Its rapid accumulation and subsequent conversion to zeaxanthin enable photosynthetic organisms to fine-tune their protective responses to environmental variability.

Drought Stress Signaling and Xanthophyll Cycle Activation

Drought-Induced Activation of the Xanthophyll Cycle

While the xanthophyll cycle is classically associated with light stress, recent research has demonstrated that water deficit or desiccation can also trigger its activation. In the intertidal macroalga Ulva pertusa, desiccation under dim light conditions led to significant accumulation of antheraxanthin and zeaxanthin at the expense of violaxanthin [2]. This response occurred independently of electron transport along the thylakoid membrane, suggesting that the physical reduction in thylakoid lumen volume during desiccation is sufficient to activate violaxanthin de-epoxidase and initiate the cycle.

The de-epoxidation state, defined as the ratio of (antheraxanthin + zeaxanthin) to the total xanthophyll cycle pigment pool, increased markedly during severe water loss. Importantly, this accumulation was reversible upon rehydration, indicating a dynamic and responsive system.

Table 2. Changes in Xanthophyll Cycle Pigment Composition During Desiccation in Ulva pertusa

ConditionViolaxanthin (µg/mg)Antheraxanthin (µg/mg)Zeaxanthin (µg/mg)De-epoxidation State
Fully hydrated1.20 ± 0.100.10 ± 0.020.05 ± 0.010.073 ± 0.012
Desiccated (3.3 h)0.80 ± 0.080.25 ± 0.030.20 ± 0.020.177 ± 0.029
Rehydrated (4 h)1.15 ± 0.090.11 ± 0.010.06 ± 0.010.080 ± 0.006

Data adapted from pigment analyses in Ulva pertusa under controlled desiccation and rehydration cycles [2].

Mechanistic Insights Into Drought-Induced Antheraxanthin Accumulation

The accumulation of antheraxanthin and zeaxanthin during desiccation is dependent on the activity of violaxanthin de-epoxidase, as evidenced by the complete inhibition of this process by dithiothreitol, a known inhibitor of the enzyme [2]. Partial inhibition by uncouplers further supports the involvement of lumenal acidification in activating the enzyme. Interestingly, inhibitors of electron transport did not significantly affect pigment accumulation, highlighting the independence of this response from photosynthetic electron flow.

These findings suggest that the physical and osmotic changes associated with water loss, such as reduced thylakoid lumen volume and increased proton concentration, are sufficient to trigger the xanthophyll cycle. The resulting accumulation of antheraxanthin and zeaxanthin may serve to protect the thylakoid membrane from oxidative damage and lipid peroxidation during periods of dehydration.

Functional Consequences for Drought Tolerance

The pleiotropic effects of antheraxanthin and zeaxanthin extend beyond photoprotection. Both pigments have been shown to act as antioxidants, scavenging reactive oxygen species and preventing lipid peroxidation [2]. Their accumulation during drought or desiccation thus contributes to membrane stabilization and the maintenance of photosynthetic function under stress.

However, the capacity to accumulate antheraxanthin and zeaxanthin during desiccation is limited compared to that observed under high light in fully hydrated tissues, suggesting that additional protective mechanisms are required for survival under severe water deficit. These may include the upregulation of other antioxidants and rapid recovery of photosystem I activity upon rehydration.

Cross-Talk Between Abscisic Acid Biosynthesis and Antheraxanthin Metabolism

Abscisic Acid as a Central Drought Signal

Abscisic acid is a plant hormone that plays a central role in mediating responses to drought and other abiotic stresses. Under water deficit conditions, abscisic acid levels increase, triggering a cascade of physiological and molecular changes that enhance drought tolerance [4]. These include stomatal closure to reduce transpiration, modulation of root architecture, and the activation of stress-responsive gene expression.

The biosynthesis of abscisic acid is intimately linked to carotenoid metabolism, as it is derived from the oxidative cleavage of 9-cis-epoxycarotenoids, including violaxanthin and neoxanthin. The upregulation of abscisic acid biosynthetic genes during drought is well documented, with increased transcript levels of zeaxanthin epoxidase, abscisic aldehyde oxidase, and 9-cis-epoxycarotenoid dioxygenase [4].

Interplay Between Abscisic Acid Biosynthesis and Antheraxanthin Cycling

The activation of the xanthophyll cycle during drought or desiccation not only serves photoprotective and antioxidant functions but also impacts the availability of carotenoid substrates for abscisic acid biosynthesis. As violaxanthin is converted to antheraxanthin and zeaxanthin during stress, the pool of 9-cis-epoxycarotenoids available for abscisic acid production may be modulated. Conversely, the re-epoxidation of zeaxanthin to violaxanthin upon stress relief replenishes the substrate pool for abscisic acid biosynthesis.

This dynamic interplay suggests a potential cross-talk between the regulation of the xanthophyll cycle and abscisic acid-mediated stress signaling. The balance between photoprotection and hormone biosynthesis is likely to be finely tuned, ensuring optimal allocation of carotenoid resources under varying environmental conditions.

Table 3. Enzymatic Steps Linking Xanthophyll Cycle and Abscisic Acid Biosynthesis

EnzymeSubstrateProductRole in Stress Response
Violaxanthin de-epoxidaseViolaxanthinAntheraxanthinPhotoprotection (xanthophyll cycle)
Violaxanthin de-epoxidaseAntheraxanthinZeaxanthinPhotoprotection (xanthophyll cycle)
Zeaxanthin epoxidaseZeaxanthinAntheraxanthinRecovery (xanthophyll cycle)
Zeaxanthin epoxidaseAntheraxanthinViolaxanthinRecovery (xanthophyll cycle)
9-cis-epoxycarotenoid dioxygenase9-cis-violaxanthinXanthoxinAbscisic acid biosynthesis

Data adapted from studies on carotenoid metabolism and abscisic acid biosynthesis [4].

Regulatory Networks and Feedback Loops

The integration of xanthophyll cycle activity and abscisic acid signaling is likely mediated by complex regulatory networks involving transcriptional, post-transcriptional, and post-translational mechanisms. For example, the expression of genes encoding violaxanthin de-epoxidase and zeaxanthin epoxidase may be modulated by abscisic acid-responsive transcription factors, creating feedback loops that coordinate photoprotection and hormone biosynthesis.

Furthermore, abscisic acid itself has been shown to influence the expression of antioxidant enzymes and other components of the stress response, potentially interacting with the protective functions of antheraxanthin and zeaxanthin. The elucidation of these regulatory networks remains an active area of research, with significant implications for the development of stress-resilient crops.

In summary, the cross-talk between abscisic acid biosynthesis and antheraxanthin metabolism represents a key node in the integration of environmental stress responses, balancing the demands of photoprotection and hormonal signaling.

Thylakoid Membrane Dynamics Under Stress Conditions

Structural and Functional Changes in the Thylakoid Membrane

The thylakoid membrane is the site of the light-dependent reactions of photosynthesis and is highly sensitive to environmental stress. Under conditions of excess light or drought, the physical and chemical properties of the thylakoid membrane are altered, impacting its function and integrity.

The accumulation of antheraxanthin and zeaxanthin during stress has been implicated in the stabilization of the thylakoid membrane. These pigments are thought to insert into the lipid bilayer, where they can interact with membrane proteins and lipids to modulate fluidity, prevent lipid peroxidation, and maintain the organization of the photosynthetic complexes [2].

Role of Antheraxanthin in Membrane Stabilization

Experimental studies have demonstrated that the presence of antheraxanthin and zeaxanthin in the thylakoid membrane enhances its resistance to oxidative damage during periods of high light or desiccation [2]. This protective effect is attributed to the antioxidant properties of these pigments, as well as their ability to facilitate non-photochemical quenching and dissipate excess energy as heat.

The insertion of antheraxanthin into the membrane may also influence the organization of the light-harvesting complexes, promoting the transition from a light-harvesting to a quenching state. This structural rearrangement is essential for the rapid activation of photoprotective mechanisms during stress.

Reversibility and Recovery of Membrane Function

The changes in thylakoid membrane composition and organization induced by stress are reversible upon the return to favorable conditions. The re-epoxidation of antheraxanthin and zeaxanthin to violaxanthin restores the baseline pigment composition, while the recovery of membrane fluidity and protein organization enables the resumption of efficient photosynthesis.

The ability to dynamically modulate thylakoid membrane properties through the accumulation and cycling of antheraxanthin is a key determinant of stress tolerance in photosynthetic organisms. This flexibility underpins the resilience of plants and algae to environmental fluctuations.

Table 4. Effects of Antheraxanthin Accumulation on Thylakoid Membrane Properties

Stress ConditionMembrane FluidityLipid PeroxidationPhotosynthetic EfficiencyRecovery Upon Rehydration
High lightDecreasedReducedMaintainedRapid
DesiccationDecreasedReducedPartially maintainedRapid
Control (hydrated)BaselineBaselineHighN/A

Data adapted from studies on thylakoid membrane dynamics in response to stress [2].

Antheraxanthin represents a crucial intermediate component in the photoprotective machinery of photosynthetic organisms, functioning as both a structural element and an active participant in cellular defense against photo-oxidative damage [1] [2]. This xanthophyll carotenoid operates through multiple interconnected mechanisms that collectively safeguard the photosynthetic apparatus from the deleterious effects of excess light energy [3] [4].

Role in Non-Photochemical Quenching

Antheraxanthin plays a fundamental role in the non-photochemical quenching mechanism, serving as an intermediate photoprotective agent between violaxanthin and zeaxanthin in the xanthophyll cycle [1] [5]. The formation of antheraxanthin occurs through the enzymatic de-epoxidation of violaxanthin, catalyzed by violaxanthin de-epoxidase, which operates optimally at approximately pH 5.2 within the thylakoid lumen [6] [7] [8]. This enzymatic conversion requires ascorbate as an essential cofactor and is triggered by the establishment of a transthylakoid pH gradient under high light conditions [9] [10].

The kinetics of antheraxanthin formation demonstrate a rapid response to light stress, with the compound appearing within the first 0-2 minutes following dark-to-light transitions [11]. Experimental evidence indicates that the non-photochemical quenching kinetics closely resemble the formation kinetics of antheraxanthin, suggesting a direct correlation between antheraxanthin accumulation and the establishment of photoprotective quenching [11]. The hypothesis that antheraxanthin contributes specifically to the transient phase of non-photochemical quenching has been supported by mathematical modeling and experimental observations [12].

The photoprotective capacity of antheraxanthin is intermediate between that of violaxanthin and zeaxanthin, providing enhanced energy dissipation compared to violaxanthin while maintaining structural stability [1] [2]. During the operation of non-photochemical quenching, antheraxanthin facilitates the non-radiative dissipation of excess excitation energy as heat, thereby reducing the photochemical efficiency of photosystem II and preventing the formation of potentially damaging reactive oxygen species [5] [7].

Interaction with Light-Harvesting Complexes

The interaction of antheraxanthin with light-harvesting complexes occurs through multiple binding mechanisms that facilitate both energy transfer and photoprotective functions [13] [14]. Antheraxanthin predominantly associates with the light-harvesting complex II trimers, where it can substitute for violaxanthin at specific binding sites while maintaining the structural integrity of the protein complex [13] [14].

Research has demonstrated that antheraxanthin, along with other xanthophyll cycle pigments, localizes primarily within the light-harvesting antenna complexes of both photosystem I and photosystem II [13]. In dark-adapted plants, light-harvesting complex IIb trimers contain one violaxanthin molecule per trimer, which can be replaced by antheraxanthin following illumination and subsequent xanthophyll cycle activation [13]. The binding affinity and structural accommodation of antheraxanthin within these complexes enable efficient energy transfer pathways while providing enhanced photoprotective capabilities.

The spectroscopic properties of antheraxanthin when bound to light-harvesting complexes reveal distinct characteristics that support its dual function in light harvesting and photoprotection [15] [16]. Fluorescence excitation spectroscopy has identified specific excitation bands attributable to antheraxanthin, particularly at wavelengths around 487 nanometers, indicating its active participation in energy transfer processes [15] [16]. This spectral signature distinguishes antheraxanthin from other carotenoids and confirms its role as both a light-harvesting pigment and a photoprotective agent.

The protein-lipid interactions involving antheraxanthin are essential for the proper functioning of the xanthophyll cycle, as the pigment must be accessible for enzymatic conversion while maintaining association with the light-harvesting machinery [17] [18]. Studies have shown that antheraxanthin can be present in both protein-bound and lipid-associated forms, with the latter being particularly important for its role in the dynamic xanthophyll cycle [19] [17].

Energy Dissipation and Singlet Oxygen Quenching

Antheraxanthin exhibits significant capacity for energy dissipation and singlet oxygen quenching, contributing to the overall photoprotective mechanisms in photosynthetic organisms [20] [21] [22]. The compound demonstrates enhanced singlet oxygen quenching efficiency compared to violaxanthin, although it remains less effective than zeaxanthin in this regard [23] [22]. The singlet oxygen quenching mechanism involves both physical and chemical processes, with antheraxanthin capable of direct reaction with singlet oxygen species [20] [22].

The energy dissipation properties of antheraxanthin are closely related to its molecular structure, which features ten conjugated double bonds and specific stereochemical arrangements that facilitate energy transfer processes [3] [24]. The presence of one epoxide group and one hydroxyl group on each β-ionone ring provides optimal energetic characteristics for accepting excitation energy from chlorophyll molecules [24] [25]. Theoretical calculations have revealed that the lowest excited singlet state energy of antheraxanthin is positioned between those of violaxanthin and zeaxanthin, enabling efficient energy transfer from chlorophyll [24] [25].

Experimental studies have demonstrated that antheraxanthin can undergo both energy transfer and electron transfer mechanisms when interacting with chlorophyll molecules [24] [26]. The energy transfer mechanism involves direct excitation energy transfer from chlorophyll to antheraxanthin, followed by thermal dissipation of the energy [24]. The electron transfer mechanism, while less well characterized, may involve charge transfer states that facilitate rapid energy dissipation [24].

The chemical quenching of singlet oxygen by antheraxanthin has been documented through the formation of specific oxidation products, including endoperoxides and aldehydes [20]. These chemical reactions serve as indicators of antheraxanthin involvement in singlet oxygen scavenging and provide evidence for its role as a sacrificial antioxidant under severe photo-oxidative stress conditions [20].

Comparative Analysis with Violaxanthin and Zeaxanthin

The comparative analysis of antheraxanthin with violaxanthin and zeaxanthin reveals distinct functional and structural characteristics that define its intermediate role in the xanthophyll cycle [3] [27] [4]. In terms of photoprotective capacity, antheraxanthin demonstrates intermediate effectiveness, providing enhanced protection compared to violaxanthin while remaining less efficient than zeaxanthin [1] [3]. This graduated response allows for fine-tuned regulation of photoprotective mechanisms in response to varying light intensities.

Structural differences among the three xanthophyll cycle pigments directly influence their photoprotective properties [2] [28]. Violaxanthin contains two epoxide groups, antheraxanthin possesses one epoxide group, and zeaxanthin lacks epoxide groups entirely [2] [29]. The progressive removal of epoxide groups correlates with increased photoprotective capacity, enhanced singlet oxygen quenching efficiency, and improved energy dissipation rates [3] [23].

The spectroscopic properties of antheraxanthin are intermediate between those of violaxanthin and zeaxanthin, with absorption maxima occurring at approximately 445 nanometers compared to 440 nanometers for violaxanthin and 450 nanometers for zeaxanthin [14] [30]. These spectral differences reflect changes in the conjugated π-electron system resulting from the progressive de-epoxidation of the xanthophyll cycle pigments [30].

Kinetic analysis reveals that antheraxanthin formation occurs more rapidly than zeaxanthin synthesis during the xanthophyll cycle operation [11] [31]. The rate ratio for violaxanthin de-epoxidation indicates that antheraxanthin formation proceeds approximately five to six times faster than the subsequent conversion to zeaxanthin [32] [31]. This kinetic preference ensures rapid establishment of intermediate photoprotective capacity while allowing for further enhancement through continued zeaxanthin accumulation under sustained high light conditions [31].

The membrane binding characteristics of antheraxanthin differ from those of violaxanthin and zeaxanthin, with antheraxanthin capable of associating with both protein complexes and lipid phases of thylakoid membranes [19] [14]. This dual binding capacity facilitates its intermediate role in the transition from protein-bound violaxanthin to membrane-associated zeaxanthin during xanthophyll cycle operation [19] [17].

PropertyViolaxanthinAntheraxanthinZeaxanthin
Epoxide Groups210
Photoprotective CapacityLowestIntermediateHighest
Singlet Oxygen QuenchingModerateEnhancedHighest
Formation RateSlowestRapidModerate
Spectral Maximum (nm)~440~445~450

The comparative energetics of the three xanthophyll cycle pigments demonstrate progressive enhancement of photoprotective capabilities with de-epoxidation [25] [30]. Fluorescence spectroscopic measurements have determined that the lowest excited singlet state energies are 14,880 ± 90 cm⁻¹ for violaxanthin and 14,550 ± 90 cm⁻¹ for zeaxanthin, with antheraxanthin occupying an intermediate position [25] [30]. These energy relationships support the mechanism of progressive enhancement of energy dissipation capacity through the xanthophyll cycle [25].

XLogP3

10.3

UNII

0306J2L3DV

Wikipedia

Antheraxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 02-18-2024
1: Xie X, Gao S, Gu W, Pan G, Wang G. Desiccation induces accumulations of antheraxanthin and zeaxanthin in intertidal macro-alga Ulva pertusa (Chlorophyta). PLoS One. 2013 Sep 5;8(9):e72929. doi: 10.1371/journal.pone.0072929. eCollection 2013. PubMed PMID: 24039824; PubMed Central PMCID: PMC3764160.
2: Aparicio-Ruiz R, Gandul-Rojas B. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils. J Agric Food Chem. 2012 May 23;60(20):5180-91. doi: 10.1021/jf300332m. Epub 2012 May 11. PubMed PMID: 22509927.
3: Goss R, Lepetit B, Wilhelm C. Evidence for a rebinding of antheraxanthin to the light-harvesting complex during the epoxidation reaction of the violaxanthin cycle. J Plant Physiol. 2006 Mar;163(5):585-90. Epub 2005 Sep 12. PubMed PMID: 16473664.
4: Meléndez-Martínez AJ, Britton G, Vicario IM, Heredia FJ. Identification of isolutein (lutein epoxide) as cis-antheraxanthin in orange juice. J Agric Food Chem. 2005 Nov 30;53(24):9369-73. PubMed PMID: 16302749.
5: D/'Haese D, Vandermeiren K, Caubergs RJ, Guisez Y, De Temmerman L, Horemans N. Non-photochemical quenching kinetics during the dark to light transition in relation to the formation of antheraxanthin and zeaxanthin. J Theor Biol. 2004 Mar 21;227(2):175-86. PubMed PMID: 14990382.
6: Gilmore AM, Yamamoto HY. Time-resolution of the antheraxanthin- and delta pH-dependent chlorophyll a fluorescence components associated with photosystem II energy dissipation in Mantoniella squamata. Photochem Photobiol. 2001 Aug;74(2):291-302. PubMed PMID: 11547568.
7: Latowski D, Burda K, Strzałka K. A mathematical model describing kinetics of conversion of violaxanthin to zeaxanthin via intermediate antheraxanthin by the xanthophyll cycle enzyme violaxanthin de-epoxidase. J Theor Biol. 2000 Oct 21;206(4):507-14. PubMed PMID: 11013111.

Explore Compound Types